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Diethyl L-(+)-Tartrate-13C8

Cat. No.: B1153688
M. Wt: 214.13
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Description

Significance of Chirality in Advanced Chemical Systems

Chirality, derived from the Greek word for hand, describes a fundamental property of molecules that are non-superimposable on their mirror images. chiralpedia.commusechem.com These mirror-image forms, known as enantiomers, can possess identical physical properties in a non-chiral environment but often exhibit vastly different behaviors within chiral environments, such as biological systems. chiralpedia.com This distinction is critical in fields like pharmaceuticals, where the therapeutic efficacy and safety of a drug can be dependent on its specific three-dimensional arrangement. chiralpedia.comnumberanalytics.com

The interaction between a molecule and a biological target, such as an enzyme or receptor, is highly specific and dependent on the molecule's three-dimensional shape. nih.govlifechemicals.com Consequently, one enantiomer of a drug may produce a desired therapeutic effect, while its mirror image could be inactive or even cause harmful side effects. musechem.comnumberanalytics.com The infamous case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was an effective sedative while the other caused severe birth defects. musechem.comnumberanalytics.com This highlights the absolute necessity of producing single-enantiomer drugs to maximize therapeutic benefits and minimize adverse reactions. lifechemicals.com

Beyond pharmaceuticals, chirality is crucial in materials science for creating materials with unique optical, electronic, and mechanical properties. chiralpedia.comlifechemicals.com The precise control over the three-dimensional structure of molecules allows for the development of advanced materials like liquid crystals and specialized polymers. lifechemicals.com

Historical Context of Tartrate Esters in Asymmetric Synthesis

Tartaric acid and its derivatives, including tartrate esters, have a rich history in the development of stereochemistry and asymmetric synthesis. nih.gov The journey began with the discovery of tartaric acid in grapes during the winemaking process. In 1769, Carl Wilhelm Scheele developed a method to extract tartaric acid, paving the way for further investigation. nih.gov

A pivotal moment came in the 19th century with the work of Jean-Baptiste Biot, who discovered that tartaric acid could rotate the plane of polarized light, providing the first evidence of molecular chirality. This was followed by Louis Pasteur's groundbreaking work in 1847, where he meticulously separated the mirror-image crystals of sodium ammonium (B1175870) tartrate, demonstrating the existence of enantiomers. Pasteur also observed that microorganisms would selectively consume one enantiomer of tartaric acid, establishing the concept of biological enantioselectivity.

In the realm of synthetic chemistry, tartrate esters have become indispensable tools. They are widely used as chiral auxiliaries, chiral building blocks, and in the formation of chiral catalysts. nih.govnih.gov One of the most notable applications is in the Sharpless asymmetric epoxidation, a reaction that uses a titanium-tartrate complex as a catalyst to convert allylic alcohols into chiral epoxides with high stereoselectivity. numberanalytics.comchemicalbook.com This reaction has had a profound impact on the synthesis of complex, biologically active molecules. nih.gov The use of tartrate esters provides a cost-effective and reliable way to introduce specific stereocenters into a molecule, which is crucial for the synthesis of natural products and pharmaceuticals. nih.gov

Properties

Molecular Formula

¹³C₈H₁₄O₆

Molecular Weight

214.13

Synonyms

(2R,3R)-2,3-dihydroxy-butanedioic Acid 1,4-Diethyl Ester-13C8;  (2R,3R)-2,3-dihydroxy-butanedioic Acid Diethyl Ester-13C8;  2,3-Dihydroxy-[R-(R*,R*)]-butanedioic Acid Diethyl Ester-13C8;  Diethyl Ester Tartaric Acid-13C8;  (+)-(R,R)-Diethyl Tartrate-13C

Origin of Product

United States

Application of Diethyl L + Tartrate 13c8 in Asymmetric Synthesis and Catalysis

Chiral Auxiliary Functions in Stereoselective Transformations

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent reaction to produce a single stereoisomer. While Diethyl L-(+)-tartrate is more commonly used as a chiral ligand or a chiral building block, its derivatives can function as powerful chiral auxiliaries.

The incorporation of a ¹³C8-labeled tartrate moiety allows for detailed mechanistic studies of stereoselective transformations. By using ¹³C NMR, chemists can monitor the conformation and electronic environment of the auxiliary as it interacts with reactants and reagents, providing crucial data on the transition states that determine stereochemical outcomes. This information is critical for understanding the source of stereoinduction and for the rational design of more efficient auxiliaries. For instance, the distinct signals from the ¹³C labels can help differentiate between proposed mechanistic pathways and validate computational models of stereoselection.

Ligand Design and Utilization in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands bind to a metal center to create a chiral environment that forces a reaction to proceed enantioselectively. Diethyl L-(+)-tartrate is a quintessential C₂-symmetric chiral ligand, widely employed in various metal-catalyzed reactions.

The use of Diethyl L-(+)-Tartrate-13C8 in this context is primarily for mechanistic investigation. The ¹³C labels serve as spectroscopic handles to study the structure of the active catalyst, ligand exchange kinetics, and the precise nature of the ligand-metal and ligand-substrate interactions that are responsible for asymmetric induction.

The most prominent application of Diethyl L-(+)-tartrate as a chiral ligand is in the Sharpless Asymmetric Epoxidation. wikipedia.orgorganic-chemistry.org This reaction converts prochiral allylic alcohols into chiral 2,3-epoxyalcohols with very high enantioselectivity. wayne.educhemeurope.com The catalytic system consists of titanium tetra(isopropoxide), tert-butyl hydroperoxide (TBHP) as the oxidant, and a catalytic amount of either the L-(+) or D-(-) enantiomer of diethyl tartrate (DET). nih.gov

The active catalyst is believed to be a dimer with the structure [Ti₂(DET)₂(OR)₄], where two tartrate ligands bridge two titanium atoms. nih.govchemtube3d.com The choice of L-(+)-DET or D-(-)-DET dictates which face of the alkene is epoxidized, leading to predictable stereochemical outcomes.

The use of this compound is instrumental in confirming the structure and behavior of this catalyst. ¹³C NMR studies can provide definitive evidence for the dimeric nature of the catalyst in solution and allow for the direct observation of the ligand's coordination environment during the catalytic cycle. Such isotopic labeling studies are crucial for validating the mechanistic proposals derived from kinetic and computational studies. nih.govmdpi.com

Table 1: Key Components and Functions in Sharpless Asymmetric Epoxidation
ComponentChemical NameFunctionRole of ¹³C8 Labeling
SubstrateAllylic AlcoholProchiral starting material to be epoxidized.N/A
Catalyst PrecursorTitanium(IV) isopropoxideForms the active chiral catalyst with the tartrate ligand. wikipedia.orgN/A
Chiral LigandDiethyl L-(+)-TartrateConfers enantioselectivity by creating a chiral catalytic environment. organic-chemistry.orgAllows for mechanistic studies of catalyst structure and ligand exchange.
Oxidanttert-Butyl hydroperoxide (TBHP)Provides the oxygen atom for the epoxide ring. nih.govN/A

Beyond the Sharpless epoxidation, Diethyl L-(+)-tartrate and its derivatives are effective ligands in other enantioselective transformations. These include:

Asymmetric Sulfoxidation: Chiral titanium-tartrate complexes catalyze the oxidation of sulfides to chiral sulfoxides with high enantioselectivity.

Phase-Transfer Catalysis: Tartrate-derived diammonium salts have been designed as highly versatile two-center catalysts for asymmetric phase-transfer alkylations and Michael additions, providing access to optically active α-amino acid precursors. researchgate.netelsevierpure.com

Aldehyde Alkylation: It has been used to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net

In each of these systems, employing this compound would enable detailed mechanistic investigations. The isotopic labels would help clarify the structure of the active catalyst and the mode of stereoinduction, paving the way for the development of more effective and broadly applicable catalytic systems.

Synthesis of Complex Chiral Architectures Using Diethyl L-(+)-Tartrate Scaffolds

Diethyl L-(+)-tartrate is a valuable member of the "chiral pool," a collection of inexpensive, enantiomerically pure compounds that can be used as starting materials for the synthesis of complex molecules. Its C₄ backbone, featuring two defined stereocenters, can be incorporated directly into the target molecule, providing a reliable method for establishing stereochemistry.

The tartrate scaffold has been instrumental in the total synthesis of numerous biologically active natural products. nih.gov By starting with this compound, chemists can produce fully isotopically labeled versions of these compounds. Such labeled molecules are invaluable tools for drug discovery and development, serving as internal standards for quantitative analysis by mass spectrometry or as probes to study the metabolism and mechanism of action of the parent compound. nih.govresearchgate.net

Notable examples where the tartrate skeleton is a key building block include:

Panaxydol: A cytotoxic polyacetylene where the absolute configuration of two adjacent stereocenters was established using a (+)-diethyl-L-tartrate template. nih.gov

Zaragozic Acid C (Squalestatins): These potent inhibitors of squalene (B77637) synthase feature a highly oxygenated core for which tartaric acid is an excellent precursor. nih.gov

(+)-Muricatacin: A cytotoxic γ-lactone whose synthesis begins with diethyl-L-tartrate. nih.gov

Thromboxane B₂: A key biological mediator whose synthesis utilized a bicyclic intermediate derived from diethyl-L-tartrate. nih.gov

Table 2: Examples of Biologically Active Compounds Synthesized from Tartrate Scaffolds
CompoundBiological ActivityRole of Tartrate Scaffold
PanaxydolCytotoxic against tumor cells. nih.govServes as a chiral template to establish C9 and C10 stereocenters. nih.gov
(+)-MuricatacinCytotoxic against various tumor cell lines. nih.govProvides the chiral backbone for the γ-lactone structure. nih.gov
Zaragozic Acid CPotent inhibitor of squalene synthase. nih.govUsed as a precursor for the complex, oxygenated bicyclic core. nih.gov
(+)-BoronolideAntimalarial activity. nih.govActs as the starting material for the δ-lactone natural product. nih.gov
NectrisineFungal metabolite. nih.govServes as the chiral precursor for the synthesis of the core structure. nih.gov

Mechanistic Investigations and Stereochemical Studies Utilizing Diethyl L + Tartrate 13c8

Elucidation of Reaction Pathways via Isotopic Labeling

Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction. By replacing specific atoms in a reactant with their heavier, stable isotopes, researchers can follow their transformation into products, providing invaluable insight into the reaction mechanism. Diethyl L-(+)-Tartrate-13C8, with all eight of its carbon atoms replaced by the carbon-13 isotope, is particularly useful for this purpose.

Kinetic Isotope Effect Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. This effect arises from the difference in mass between the isotopes, which affects the vibrational frequency of chemical bonds. By measuring the KIE, chemists can infer which bonds are broken or formed in the rate-determining step of a reaction.

In studies of asymmetric dihydroxylation, a key reaction in organic synthesis, the use of isotopically labeled substrates has been instrumental. For instance, research on the Sharpless asymmetric dihydroxylation has employed KIE studies to probe the reaction mechanism. The results from these studies, which are consistent with a mechanism involving the formation of a metallaoxetane intermediate as the rate-determining step, have been supported by theoretical calculations. The magnitude of the KIE has been shown to be sensitive to the electronic properties of the substituents on the substrate and the nature of the chiral ligand used, indicating that the ligand plays an active role in the stereodetermining step.

Reaction Key Finding from KIE Studies
Sharpless Asymmetric DihydroxylationThe rate-determining step is likely the formation of a metallaoxetane intermediate.
Sharpless Asymmetric DihydroxylationThe chiral ligand is actively involved in the stereodetermining step of the reaction.

Tracing Carbon Atom Transformations

The presence of the 13C label in this compound allows for the direct tracking of the carbon skeleton throughout a reaction sequence. This is particularly valuable in complex rearrangements or multi-step syntheses where the fate of individual carbon atoms may not be immediately obvious. By analyzing the distribution of the 13C label in the final products using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, researchers can definitively map the connectivity changes that have occurred. This provides unambiguous evidence for proposed reaction mechanisms.

Understanding Stereoselectivity Mechanisms in Chiral Processes

Diethyl L-(+)-tartrate is a widely used chiral molecule in asymmetric synthesis. It can function as a chiral auxiliary, a chiral ligand, or a chiral building block to induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. The isotopically labeled version, this compound, is instrumental in mechanistic studies aimed at understanding the origin of this stereoselectivity.

In the Sharpless asymmetric epoxidation, for example, diethyl tartrate is a crucial component of the catalyst system. This reaction converts allylic alcohols to epoxides with high enantioselectivity. The choice of the tartrate enantiomer determines the stereochemical outcome of the reaction. Mechanistic studies, including those that could be enhanced by the use of isotopically labeled tartrates, suggest that the tartrate ligand plays a key role in orienting the substrate relative to the oxidant, thereby controlling the facial selectivity of the epoxidation. Similarly, in the Sharpless asymmetric dihydroxylation, the chiral ligand, often derived from a tartrate-like structure, is believed to control the stereoselectivity by influencing the orientation of the olefin as it approaches the osmium catalyst.

Chiral Process Role of Diethyl L-(+)-Tartrate Mechanism of Stereoselectivity
Sharpless Asymmetric EpoxidationChiral LigandControls the orientation of the allylic alcohol with respect to the hydroperoxide.
Sharpless Asymmetric DihydroxylationChiral LigandInfluences the orientation of the olefin relative to the osmium-oxo bond.
Synthesis of Chiral AziridinesChiral AuxiliaryInduces the formation of one enantiomer of the aziridine product.
Preparation of Macrocyclic LigandsChiral Building BlockUsed for the enantioselective recognition of racemic primary aminoalcohols.

Studies on Atropisomerism and Chiral Resolution

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond. Molecules exhibiting atropisomerism are chiral and can exist as enantiomers that are separable if the rotational barrier is sufficiently high. Diethyl L-(+)-tartrate has been employed as a chiral auxiliary in the synthesis of atropisomeric compounds, such as biaryls. The use of a chiral tartrate-derived ligand has been shown to lead to high enantioselectivities in the synthesis of these axially chiral molecules.

Advanced Spectroscopic and Analytical Characterization of Diethyl L + Tartrate 13c8

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds like Diethyl L-(+)-Tartrate-13C8, NMR provides not only structural confirmation but also direct evidence of isotopic incorporation.

13C NMR for Structural Elucidation and Enrichment Analysis

The analysis of this compound by 13C NMR spectroscopy offers definitive proof of its isotopic labeling. In a fully labeled compound, every carbon atom is a 13C isotope. This has a profound effect on the resulting spectrum compared to its unlabeled analogue.

Due to the 100% abundance of 13C at all eight carbon positions, the signal intensities are dramatically increased, and complex carbon-carbon (13C-13C) coupling patterns will be observed. These couplings provide through-bond connectivity information, confirming the carbon skeleton of the molecule. The chemical shifts are not significantly altered by the isotopic substitution. The expected chemical shifts for the carbon atoms in this compound, based on data for the unlabeled compound, are summarized in the table below.

Table 1: Predicted 13C NMR Chemical Shifts for this compound (Note: Data is based on the unlabeled compound and serves as a predictive guide. Actual spectra would exhibit extensive 13C-13C coupling.)

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~171
Hydroxylated Methylene (-CH(OH)-)~73
Methylene (-O-CH2-)~62
Methyl (-CH3)~14

The degree of 13C enrichment can be quantitatively assessed by comparing the integrated areas of the 13C signals to those of a known internal standard or through analysis of satellite peaks in high-resolution spectra.

1H NMR for Purity and Structural Confirmation

While 1H NMR spectroscopy is primarily used to determine the proton environment in a molecule, it also serves as a powerful tool for confirming the structure and purity of this compound. The proton chemical shifts are not significantly affected by the presence of 13C isotopes. However, the coupling patterns are more complex.

In the unlabeled compound, proton signals are split by adjacent protons. In this compound, each proton is directly bonded to a 13C atom and is adjacent to other 13C atoms, leading to additional couplings (1JCH, 2JCH, etc.). This results in a more complex multiplet structure for each proton signal, which can be analyzed to confirm the isotopic labeling pattern. The expected 1H chemical shifts are detailed in the table below.

Table 2: Predicted 1H NMR Chemical Shifts for this compound (Note: Data is based on the unlabeled compound. Actual spectra would show additional complexity due to 1H-13C coupling.)

ProtonPredicted Chemical Shift (ppm)Multiplicity (in unlabeled compound)
-CH(OH)-~4.5Doublet
-O-CH2-~4.3Quartet
-OHVariableBroad Singlet
-CH3~1.3Triplet

Computational and Theoretical Studies on Diethyl L + Tartrate 13c8 Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental for determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict these properties with high accuracy.

Molecular Geometry: The geometry of Diethyl L-(+)-Tartrate, and by extension its -¹³C8 isotopologue, has been optimized in theoretical studies, particularly when it is part of a larger catalytic complex. DFT calculations, for instance using the B3LYP functional with a 6–311++G(d,p) basis set, are utilized to determine optimized bond lengths and angles. nih.gov In studies of the Sharpless epoxidation catalyst, the geometry of the diethyl tartrate (DET) ligand is crucial for the catalyst's structure and function. wayne.edu Calculations show that the tartrate backbone adopts a specific conformation when chelated to the titanium center, which in turn creates the chiral environment necessary for asymmetric induction. acs.org

Electronic Structure: The electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dictates the molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical stability. For molecules like Diethyl L-(+)-Tartrate, the electronic landscape is characterized by high electron density around the oxygen atoms of the hydroxyl and ester groups. These features are critical for its function as a bidentate ligand, coordinating to metal centers through the oxygen atoms of the hydroxyl and carbonyl groups. wayne.edunih.gov Quantum chemical calculations provide quantitative data on these properties, such as atomic charges and orbital distributions, which are essential for understanding its coordinating behavior and role in catalysis. nih.gov

ParameterDescriptionTypical Computational MethodSignificance
Optimized Geometry Calculation of the lowest energy conformation, providing bond lengths, bond angles, and dihedral angles.DFT (e.g., B3LYP, M06-2X) with basis sets like 6-31G(d) or def2-TZVP. nih.govwayne.eduEssential for understanding the molecule's 3D shape and steric properties, which influence its interactions with other molecules.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals.DFT, Time-Dependent DFT.The HOMO-LUMO gap indicates chemical reactivity and stability. The spatial distribution of these orbitals shows likely sites for nucleophilic or electrophilic attack.
Mulliken Atomic Charges Distribution of electron charge among the atoms in the molecule.Calculated from the molecular wavefunction (e.g., using Mulliken population analysis). wayne.eduHelps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers, explaining intermolecular interactions like hydrogen bonding and coordination.
Vibrational Frequencies Calculation of the frequencies of molecular vibrations.DFT, HF.Used to predict theoretical infrared (IR) and Raman spectra. Isotopic substitution (¹²C to ¹³C) causes a predictable shift in frequencies, allowing for direct comparison between theoretical and experimental spectra to confirm structures.

This table is interactive. Click on the headers to sort.

Molecular Dynamics Simulations of Chiral Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For chiral compounds, MD simulations provide invaluable insights into the dynamic nature of chiral recognition, which is the basis for enantioselective processes.

MD simulations can model the interaction of Diethyl L-(+)-Tartrate-13C8 with other chiral molecules, such as substrates in a reaction or a chiral stationary phase in chromatography. figshare.com These simulations treat molecules as dynamic entities, allowing researchers to observe how they interact, orient themselves, and bind to one another in a simulated solvent environment. nsf.gov

Key findings from MD studies on similar chiral systems reveal that:

Intermolecular Hydrogen Bonding: Stereoselective intermolecular hydrogen bonds are often a primary factor in chiral discrimination. nsf.gov MD simulations can quantify the frequency and lifetime of these bonds between the chiral selector (e.g., Diethyl L-(+)-Tartrate) and the different enantiomers of a substrate. figshare.com

Binding Free Energy: By calculating the free energy of binding for each enantiomer to the chiral agent, MD simulations can predict which enantiomer will form a more stable complex. This difference in binding energy is directly related to the enantioselectivity of the process. nsf.gov

Conformational Analysis: The simulations show how the chiral selector and the substrate adapt their conformations upon binding. The specific shape and charge distribution of the molecules play a crucial role in achieving a stable, low-energy complex, which often differs between diastereomeric pairings. nsf.gov

In the context of this compound, MD simulations could be used to model its behavior as a chiral solvating agent or as a ligand in a catalyst, elucidating how it dynamically interacts with enantiomeric substrates to favor one over the other.

Prediction and Elucidation of Reaction Mechanisms and Transition States

One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms. Diethyl L-(+)-tartrate is a cornerstone of the Sharpless asymmetric epoxidation, and extensive DFT studies have been conducted to understand its mechanistic role.

The active catalyst in the Sharpless epoxidation is a dimeric titanium-diethyl tartrate species, often represented as [Ti₂(DET)₂(OR)₄]. acs.org Computational studies using DFT functionals like M06-2X have successfully modeled the key steps of the catalytic cycle: wayne.edunih.gov

Catalyst Formation: Calculations have shown that the monomeric Ti(DET)(O-i-Pr)₂ species is thermodynamically driven to dimerize, forming the more reactive pentacoordinate catalyst. wayne.eduacs.org

Ligand Exchange: The model demonstrates the facile exchange of isopropoxide ligands with the allylic alcohol substrate and the tert-butyl hydroperoxide oxidant, which have low activation barriers. acs.orgnih.gov

Oxygen Transfer: The critical step is the transfer of an oxygen atom from the peroxide to the double bond of the allylic alcohol. Computational models have located the transition state (TS) for this step. mdpi.com The calculations reveal that the reaction proceeds via a spiro transition state, and they provide detailed information about the bond-forming and bond-breaking processes. nih.gov

The activation energy (ΔE‡) is the energy barrier that must be overcome for the reaction to occur, and its calculation is a key output of these studies. By comparing the activation energies for different pathways, chemists can predict the most likely reaction mechanism.

SubstrateCatalyst ModelComputational MethodCalculated Activation Enthalpy (ΔH‡) (kcal/mol)Reference
Allyl AlcoholDimeric Ti-DET ComplexM06-2X/6-311+G(d,p)~15.4 wayne.edu
EthyleneTi(OH)₃(OOH)BLYP/HW3~10.7 researchgate.net
Allyl AlcoholTi(OH)₄/CH₃OOH complexB3LYP/6-31+G(d,p)Not specified, used for diastereoselectivity wayne.edu

This table presents a selection of computationally derived activation energies for epoxidation reactions modeled on the Sharpless system.

Modeling of Enantioselective Processes

The primary purpose of using a chiral catalyst like the titanium-diethyl tartrate complex is to achieve high enantioselectivity. Computational modeling is crucial for understanding the origin of this selectivity.

In the Sharpless epoxidation, the L-(+)-diethyl tartrate ligand directs the oxidant to attack one specific face of the prochiral allylic alcohol's double bond. Computational studies explain this phenomenon by calculating and comparing the energies of the two diastereomeric transition states that lead to the two different epoxide enantiomers. wayne.edu

The key factors determining enantioselectivity, as revealed by these models, are:

Transition State Energy Difference: The transition state leading to the major enantiomer is significantly lower in energy than the transition state leading to the minor one. DFT calculations can predict this energy difference (ΔΔE‡), which is directly correlated to the enantiomeric excess (ee) observed experimentally. acs.org

Steric and Electronic Interactions: The models show how the chiral scaffold created by the DET ligands presents a sterically constrained pocket for the substrate. The orientation of the substrate is critical. Specifically, the dihedral angle (O–C–C═C) of the allylic alcohol substrate within the catalyst's binding pocket dictates the facial selectivity of the oxygen attack. wayne.edunih.govnih.gov

Ligand-Substrate Interactions: The carbonyl groups of the diethyl tartrate esters can form stabilizing interactions (C═O···Ti) with the titanium center, which helps to lock the catalyst into a rigid and effective conformation. The models show that these interactions contribute to the stability of the favored transition state. wayne.eduacs.org

Through these detailed computational models, researchers can not only explain the success of existing catalysts but also rationally design new and improved catalysts for other enantioselective transformations. ugent.be

Emerging Research Applications and Methodological Advancements

Integration with Flow Chemistry and Continuous Processing

The synthesis of tartrate derivatives is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These methods offer significant advantages over traditional batch processing, particularly in terms of efficiency, safety, and control. Research into the derivatization of tartaric acid, the precursor to Diethyl L-(+)-Tartrate, highlights the potential of these techniques.

Continuous flow microreactors have proven highly effective for tartaric acid derivatization, providing superior heat transfer and precise control over reaction parameters. patsnap.com This level of control is paramount when synthesizing isotopically labeled compounds, where maximizing yield and minimizing waste of the expensive labeled starting material are critical. Studies have shown that microfluidic systems can enhance the conversion rates of tartaric acid by 40-50% while concurrently reducing solvent consumption by approximately 70% compared to conventional batch methods. patsnap.com Such improvements in efficiency and sustainability are directly transferable to the production of Diethyl L-(+)-Tartrate-13C8, enabling more economical and environmentally friendly synthesis routes.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Tartaric Acid Derivatization

ParameterBatch ProcessingContinuous Flow ProcessingReference
Conversion Rate ImprovementBaseline40-50% Increase patsnap.com
Solvent Usage ReductionBaseline~70% Reduction patsnap.com
Heat TransferLimited/VariableSuperior/Precise patsnap.com
Reaction ControlModeratePrecise patsnap.com

Green Chemistry Approaches in Tartrate-Derived Synthesis

The principles of green chemistry are being actively integrated into the synthesis of tartrate-derived compounds to minimize environmental impact and enhance sustainability. These approaches focus on the use of benign solvents, renewable starting materials, and catalytic processes that reduce energy consumption and waste.

Key advancements in this area include:

Alternative Solvents: The use of aqueous media in tartrate synthesis is a significant green approach. Water-based systems can accelerate nucleophilic reactions involving tartaric acid and eliminate the need for toxic organic solvents. patsnap.com

Biocatalysis: Biocatalytic methods that employ engineered enzymes, such as tartrate dehydrogenases, allow reactions to occur at ambient temperatures and neutral pH. This drastically lowers energy requirements while maintaining high stereoselectivity, a crucial factor in the synthesis of chiral molecules like Diethyl L-(+)-Tartrate. patsnap.com

Advanced Catalysis: Innovations in catalysis have introduced highly efficient and selective systems. For instance, metal-organic frameworks (MOFs) with copper and zinc nodes have been shown to reduce reaction times for tartaric acid transformations by up to 65% compared to traditional methods. patsnap.com

Renewable Polymers: Poly(tartaric acid), a polymer synthesized from the renewable tartaric acid precursor via a solvent-free thermal method, has been utilized as a green reagent. It functions as both a reductant and a coating agent in the synthesis of nanoparticles. mdpi.com

Table 2: Overview of Green Chemistry Strategies in Tartrate Synthesis

Green Chemistry ApproachKey Reagent/MethodPrimary Advantage(s)Reference
BiocatalysisEngineered enzymes (e.g., tartrate dehydrogenases)Ambient temperature, neutral pH, high stereoselectivity patsnap.com
Advanced CatalysisMetal-Organic Frameworks (Cu/Zn nodes)Up to 65% reduction in reaction times patsnap.com
Alternative SolventsAqueous (water-based) mediaEliminates toxic organic solvents, accelerates reactions patsnap.com
Green ReagentsPoly(tartaric acid)Derived from renewable precursor, acts as reductant/coating agent mdpi.com

Applications in Advanced Materials Science Research (excluding direct material properties)

While Diethyl L-(+)-Tartrate itself is primarily known as a chiral building block in organic synthesis, its parent compound and derived polymers are finding novel applications in advanced materials science research. These applications focus on the process of creating or modifying materials, rather than the intrinsic properties of a material made from tartrates.

One significant area of research is the use of tartrate derivatives in the synthesis of nanomaterials. Poly(tartaric acid) has been successfully employed in the green synthesis of gold, silver, copper, and magnetite nanoparticles. mdpi.com In this process, the polymer acts as both the reducing agent and a coating agent, allowing for better dispersibility and potential for further functionalization of the nanoparticles. mdpi.com This methodology provides a sustainable route to producing advanced materials for various applications.

Furthermore, tartaric acid itself is being used to formulate green solvents for materials recycling. A deep eutectic solvent (DES) based on choline (B1196258) chloride and L-(+)-tartaric acid has been developed for the leaching and recovery of metals from lithium-ion battery cathode materials. researchgate.net This tartaric acid-based system demonstrates high leaching capacity and enables an efficient, closed-loop strategy for recycling valuable metals from spent batteries, contributing to the circular economy for advanced materials. researchgate.net

Table 3: Role of Tartrate Derivatives in Advanced Materials Science Research

Tartrate-Derived CompoundRole in ResearchMaterial System InvestigatedReference
Poly(tartaric acid)Green reductant and coating agentGold, Silver, Copper, and Magnetite Nanoparticles mdpi.com
L-(+)-Tartaric Acid-based DESGreen leaching agent for metal recoveryLithium-ion battery cathode materials (LiCo1/3Ni1/3Mn1/3O2) researchgate.net

Conclusions and Future Research Trajectories for Diethyl L + Tartrate 13c8

Synthesis of Novel Isotopic Variants for Specialized Studies

The advent of Diethyl L-(+)-Tartrate-13C8 paves the way for the synthesis of a broader range of isotopically labeled tartrate derivatives. Future research will likely focus on creating variants with different isotopic substitution patterns to answer more nuanced mechanistic questions. For instance, selective labeling of the carbonyl carbons versus the backbone carbons could help differentiate reaction pathways in ester hydrolysis or transesterification reactions.

Furthermore, the synthesis of tartrate esters with isotopic labels on the ethyl groups (e.g., using ¹³C or deuterium-labeled ethanol) would allow for detailed studies of the ligand exchange dynamics in metal-catalyzed reactions. The development of synthetic routes to these novel isotopic variants will be crucial for expanding their application in specialized research areas.

Table 1: Potential Novel Isotopic Variants of Diethyl L-(+)-Tartrate and Their Research Applications

Isotopic VariantPotential Research Application
Diethyl L-(+)-Tartrate-¹³C₄ (carbonyl labeled)Studying mechanisms of ester-related reactions.
Diethyl L-(+)-Tartrate-d₁₀ (ethyl groups labeled)Investigating ligand exchange kinetics.
Diethyl L-(+)-Tartrate-¹⁸O₄ (hydroxyl/carbonyl labeled)Elucidating mechanisms of hydrolysis and condensation.
Diethyl L-(+)-Tartrate-¹³C₂, d₂ (specific backbone positions)Probing subtle stereoelectronic effects in catalysis.

Expanding the Scope of Chiral Catalysis with Tartrate Derivatives

Diethyl L-(+)-tartrate is a cornerstone of asymmetric synthesis, most notably in the Sharpless asymmetric epoxidation. The use of this compound in these catalytic systems can provide unprecedented insight into the structure and behavior of the active catalyst. Future research will likely leverage this labeled compound to:

Investigate Catalyst Aggregation: By using techniques like solid-state NMR, researchers can study the aggregation states of titanium-tartrate catalysts, which are known to influence enantioselectivity. The ¹³C labels would serve as sensitive probes of the local chemical environment.

Explore New Reaction Classes: The mechanistic understanding gained from isotopic labeling studies could guide the development of new catalytic reactions that utilize tartrate-derived ligands. This could include asymmetric C-H functionalization, cycloadditions, and conjugate additions.

Develop Next-Generation Catalysts: Insights into the catalyst's active state and deactivation pathways, facilitated by isotopic tracing, can inform the design of more robust and efficient chiral catalysts.

The ability to track the tartrate ligand throughout the catalytic cycle will be instrumental in optimizing reaction conditions and expanding the synthetic utility of this important class of chiral auxiliaries.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

The combination of experimental data from ¹³C labeling studies with high-level computational modeling represents a powerful strategy for elucidating complex reaction mechanisms. Future research trajectories in this area will focus on:

Validating Theoretical Models: Experimental data obtained using this compound, such as kinetic isotope effects and NMR spectroscopic data, can be used to benchmark and validate computational models of catalytic cycles. This synergy will lead to more accurate and predictive theoretical frameworks.

Mapping Reaction Intermediates: Isotopic labeling can help in the identification and characterization of transient intermediates in a reaction pathway. Techniques like rapid-injection NMR, coupled with the enhanced signal from the ¹³C labels, can provide snapshots of the reaction as it progresses.

Understanding Enantioselectivity: By combining experimental NMR data with computational modeling, it may be possible to precisely map the interactions between the chiral catalyst, the substrate, and the transition state, thereby providing a more complete picture of the origins of enantioselectivity.

Table 2: Synergistic Approaches for Mechanistic Elucidation

Experimental Technique with ¹³C LabelingComputational MethodCombined Insight
Kinetic Isotope Effect (KIE) MeasurementsDensity Functional Theory (DFT) CalculationsDetermination of rate-determining steps and transition state geometries.
Solid-State NMR SpectroscopyMolecular Dynamics (MD) SimulationsCharacterization of catalyst structure and dynamics in the solid state.
In-situ IR and Raman SpectroscopyQuantum Mechanics/Molecular Mechanics (QM/MM)Probing ligand-metal interactions and substrate binding.

Potential for New Research Paradigms in Stereochemistry and Isotopic Tracing

The availability of complex, heavily labeled chiral molecules like this compound could catalyze new research paradigms that merge the fields of stereochemistry and isotopic tracing. kuleuven.be Potential future directions include:

Chiral Metabolomics: Using ¹³C-labeled chiral compounds to trace the metabolic pathways of enantiomers in biological systems. researchgate.net This could have significant implications for pharmacology and toxicology, as the biological activity of chiral molecules can be highly dependent on their stereochemistry.

Asymmetric Isotope Effects: Investigating how isotopic substitution at a chiral center or on a chiral ligand can influence the enantioselectivity of a reaction. This could lead to a deeper understanding of the subtle energetic factors that govern stereochemical outcomes.

Materials Science: Incorporating isotopically labeled chiral building blocks into polymers and metal-organic frameworks (MOFs) to study the transfer of chirality at the macroscopic level and to probe the structure and dynamics of these materials.

The development and application of this compound and its analogues will undoubtedly continue to push the boundaries of our understanding of chiral chemistry and its applications across various scientific disciplines.

Q & A

Q. What methodologies address low signal-to-noise ratios in 13C-NMR studies of this compound in complex biological matrices?

  • Methodological Answer : Employ dynamic nuclear polarization (DNP) or cryoprobes to enhance sensitivity. Use spectral editing techniques (DEPT, INEPT) to suppress background signals. For in-cell NMR, isotopically enrich the matrix (e.g., 2H-labeled media) to reduce signal overlap. Data processing with Lorentz-to-Gauss transformation improves resolution .

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